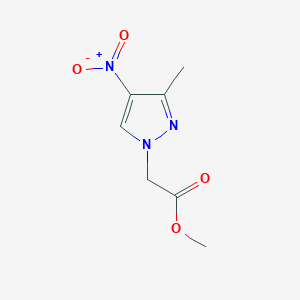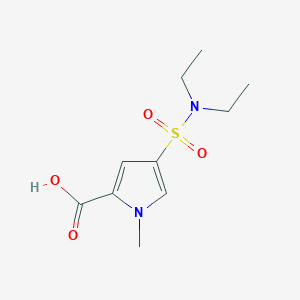![molecular formula C18H18FNO4 B2822165 [(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate CAS No. 878578-44-0](/img/structure/B2822165.png)
[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate” consists of 18 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms. The exact spatial arrangement of these atoms would require more detailed information such as a crystallographic study or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can give us an idea of how it behaves under different conditions. For “this compound”, specific properties like density, boiling point, vapor pressure, and others are not available in the current data .Scientific Research Applications
Synthesis and Characterization
- The synthesis and evaluation of methyl 4-bromo-2-methoxybenzoate, a compound with structural similarities, involved bromination and hydrolysis steps, showcasing a methodology that might be applicable to or provide insights for synthesizing related compounds. This process resulted in a high yield and purity, highlighting the importance of meticulous synthesis methods in obtaining high-quality chemical compounds (Chen Bing-he, 2008).
Potential Applications in Medical Imaging
- Novel radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease by PET. This research demonstrates the potential of fluorinated compounds in developing diagnostic tools for neurodegenerative diseases, suggesting a possible application area for similarly structured compounds (M. Cui et al., 2012).
Influence on Material Properties
- The study on fluorinated liquid crystals explored the photoresponsive behaviour and UV stability of specific fluorinated compounds, providing insights into how fluorination and methoxy groups might influence the physical properties and applications of materials in displays and photonic devices (P. L. Praveen & D. Ojha, 2012).
Molecular Interaction and Stability
- Research into hyperbranched poly(ether ketones) with phenylene units sheds light on the synthesis of monomers leading to materials with diverse solubility and potential applications in advanced polymer engineering, suggesting the structural influence of phenyl and fluoro groups on material properties (A. Morikawa, 1998).
Mechanism of Action
Mode of Action
The mode of action of “[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate” is currently unknown due to the lack of specific information . .
Action Environment
The action of “this compound” can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific cellular context in which the compound is acting.
properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-fluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-16-8-7-14(11-15(16)19)18(22)24-12-17(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQVAPRNMBICQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)
![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2822086.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)


![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)

![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2822094.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)




![N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2822105.png)